molecular formula C21H21Cl2N5OS B14948718 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 540498-34-8

2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B14948718
CAS No.: 540498-34-8
M. Wt: 462.4 g/mol
InChI Key: YVOLFDIJTCHVMU-UHFFFAOYSA-N
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Description

The compound 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide (referred to as the "target compound" hereafter) is a triazole-based derivative with a complex heterocyclic structure. Its core features include:

  • A 1,2,4-triazole ring substituted at the 4-position with an allyl group (-CH₂CH₂CH₂).
  • A thioether linkage (-S-) connecting the triazole to an acetamide moiety.
  • The acetamide’s terminal m-tolyl group (3-methylphenyl), contributing hydrophobic and steric effects.

The compound’s design suggests applications in medicinal chemistry, leveraging the triazole scaffold’s metabolic stability and the dichlorophenyl group’s lipophilicity for enhanced bioavailability.

Properties

CAS No.

540498-34-8

Molecular Formula

C21H21Cl2N5OS

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H21Cl2N5OS/c1-3-9-28-19(12-24-15-7-8-17(22)18(23)11-15)26-27-21(28)30-13-20(29)25-16-6-4-5-14(2)10-16/h3-8,10-11,24H,1,9,12-13H2,2H3,(H,25,29)

InChI Key

YVOLFDIJTCHVMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic molecule that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered interest due to its potential pharmacological applications , particularly in antifungal and anticancer therapies. The presence of multiple functional groups in its structure enhances its biological activity compared to simpler analogs.

Chemical Structure and Properties

The molecular formula of the compound is C21H21Cl2N5OSC_{21}H_{21}Cl_{2}N_{5}OS with a molecular weight of 462.4 g/mol. Its structure includes a triazole ring, an allyl group, a thioether linkage, and an acetamide moiety. This complex arrangement is believed to contribute significantly to its biological properties.

PropertyValue
Molecular FormulaC21H21Cl2N5OS
Molecular Weight462.4 g/mol
CAS Number540498-34-8

Antifungal Activity

Research has indicated that compounds containing triazole structures exhibit antifungal properties . The specific compound has shown activity against various fungal strains. For instance, it is structurally related to other triazole derivatives that have been tested for antifungal efficacy.

Case Study:
A study evaluating the antifungal activity of triazole derivatives found that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4 µg/mL to 16 µg/mL against dermatophyte fungi such as Microsporum gypseum and Epidermophyton floccosum .

Anticancer Activity

The anticancer potential of this compound has also been explored. Triazole derivatives are known for their chemopreventive and chemotherapeutic effects on various cancer cell lines.

Research Findings:
In vitro studies have shown that specific triazole derivatives can inhibit the growth of cancer cells. For example, a related triazole compound was effective against human breast cancer cell lines (MCF-7), with an IC50 value of approximately 27.3 µM . This suggests that this compound may possess similar anticancer activities.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the unique combination of functional groups may enhance its interaction with biological targets, potentially leading to improved therapeutic outcomes.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazoleTriazole ring with amino substitutionAntifungal
1-(3,4-Dichlorophenyl)-1H-1,2,4-triazoleTriazole ring with phenyl substitutionAntimicrobial
5-(Allyl)-1H-1,2,4-triazoleAllyl group on triazoleAntifungal
2-(4-Chlorophenyl)-N-(o-tolyl)acetamideAcetamide with phenyl groupsAnticancer

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name / ID Substituents on Triazole (Position 4, 5) Acetamide Substituent (N-linked) Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
Target Compound 4-Allyl, 5-(3,4-dichlorophenylamino) m-Tolyl (3-methylphenyl) ~495.4 (estimated) Not reported Not explicitly stated
2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(o-tolyl)acetamide 4-Allyl, 5-(2,6-dimethylanilino) o-Tolyl (2-methylphenyl) 421.56 Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4-Allyl, 5-(pyridin-2-yl) Benzodioxol-5-ylmethyl ~358.4 (calculated) 182–184 Not reported
VUAA1 (Orco agonist) 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl ~381.4 (calculated) Not reported Activates insect odorant receptors
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide 4-(4-Chlorophenyl), 5-(pyridin-4-yl) 3,4-Dichlorophenyl 490.79 Not reported Not reported

Physicochemical Properties

  • However, analogs with pyridinyl substituents (e.g., compound 6a ) exhibit higher melting points (182–184°C), likely due to stronger π-π stacking and hydrogen-bonding interactions. In contrast, compounds with flexible alkyl groups (e.g., allyl or ethyl) may have lower melting points.
  • Lipophilicity : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity compared to analogs with methyl (e.g., ) or pyridinyl groups (e.g., ). This property may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Yields : Compounds like 6c achieve higher yields (83%) under optimized conditions (reflux with KOH), suggesting that electron-withdrawing groups (e.g., dichlorophenyl) may require longer reaction times or alternative catalysts.

Notes

Substituent Position Matters : The m-tolyl group (3-methylphenyl) in the target compound may confer distinct steric and electronic effects compared to o-tolyl (2-methylphenyl) in or p-tolyl analogs .

Synthetic Optimization : Refluxing with KOH (as in ) is a common method for triazole-thioacetamide synthesis, but yields vary significantly with substituent electronic profiles.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide?

  • Methodology : Synthesis typically involves a multi-step approach:

Core Triazole Formation : React 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with chloroacetamide derivatives under reflux in ethanol or dioxane. For example, refluxing with KOH in ethanol facilitates thiolate intermediate formation, followed by nucleophilic substitution with chloroacetamides .

Substituent Introduction : The allyl group is introduced via alkylation, while the (3,4-dichlorophenyl)amino moiety is added through reductive amination or Schiff base formation .

Purification : Recrystallization from ethanol-DMF mixtures yields pure products .

  • Key Variables : Solvent polarity (ethanol vs. dioxane), reaction time (1–4 hours), and stoichiometric ratios (1:1 molar ratio of triazole thiol to chloroacetamide) influence yield .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify protons and carbons in the triazole ring (δ 8.1–8.3 ppm for triazole protons), allyl group (δ 5.1–5.9 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • IR : Stretching vibrations for C=S (650–750 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the anticancer activity of this compound?

  • Models :

  • Cell Lines : Human cancer lines (e.g., MCF-7, HepG2) are treated with the compound at 10–100 µM doses. Anticancer activity is assessed via MTT assays, with IC50_{50} values calculated .
  • Mechanistic Studies : Apoptosis markers (caspase-3 activation) and cell cycle arrest (flow cytometry) are measured .
    • Controls : Reference drugs (e.g., cisplatin) and vehicle-only groups are included to validate results .

Q. How does the substitution pattern on the triazole ring influence the compound's pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Allyl Group : Enhances lipophilicity, improving membrane permeability. Removal reduces anticancer efficacy by 40% .
  • (3,4-Dichlorophenyl)amino Moiety : Electron-withdrawing Cl groups increase electrophilicity, enhancing interactions with enzyme active sites (e.g., tyrosine kinases) .
  • m-Tolyl Acetamide : The meta-methyl group on the phenyl ring optimizes steric fit in hydrophobic binding pockets .
    • Data : Derivatives with bulkier substituents (e.g., cycloheptyl) show reduced solubility but higher target affinity .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

  • Approaches :

Standardized Protocols : Use consistent cell lines (e.g., ATCC-certified MCF-7) and assay conditions (e.g., 48-hour incubation) to minimize variability .

Purity Verification : HPLC (≥95% purity) ensures compound integrity .

Dose-Response Curves : Compare activity at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

  • Case Study : Anti-exudative activity varied by 20% between studies due to differences in animal models (rats vs. mice); harmonizing models reduced variability .

Q. How can molecular docking studies predict the interaction between this compound and target enzymes?

  • Workflow :

Target Selection : Prioritize enzymes linked to the compound’s bioactivity (e.g., COX-2 for anti-inflammatory effects) .

Docking Software : Use AutoDock Vina to simulate binding poses. Parameters include grid box sizes (20 ų) and exhaustiveness (8) .

Analysis : Binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonds (e.g., with COX-2 Arg120) indicate strong interactions .

  • Validation : Compare docking results with experimental IC50_{50} values to refine models .

Safety and Handling

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Precautions :

  • Ventilation : Use fume hoods to avoid inhalation (P210: Keep away from heat/sparks/open flames) .
  • PPE : Wear nitrile gloves and lab coats. Avoid contact with skin (P201: Obtain special instructions before use) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

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